

Etridiazole: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Etridiazole
Cat. No.:	B1671771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etridiazole, an organochlorine fungicide, is a member of the 1,2,4-thiadiazole class of compounds.^[1] It is primarily utilized for the control of soil-borne diseases caused by *Pythium* and *Phytophthora* species in various agricultural and horticultural settings.^[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies related to **etridiazole**, intended to serve as a comprehensive resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development.

Chemical and Physical Properties

Etridiazole is characterized as a pale yellow liquid in its pure form, though technical grade products may appear as a reddish-brown liquid.^[1] It possesses a mild, persistent odor.^[1] Key quantitative chemical and physical properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties of Etridiazole

Property	Value
IUPAC Name	5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole[1][2]
Chemical Formula	C ₅ H ₅ Cl ₃ N ₂ OS[2][3][4][5]
Molecular Weight	247.52 g/mol [6]
CAS Number	2593-15-9[2]
Appearance	Pure: Pale yellow liquid; Technical: Reddish-brown liquid[1]
Odor	Mild and persistent[1]

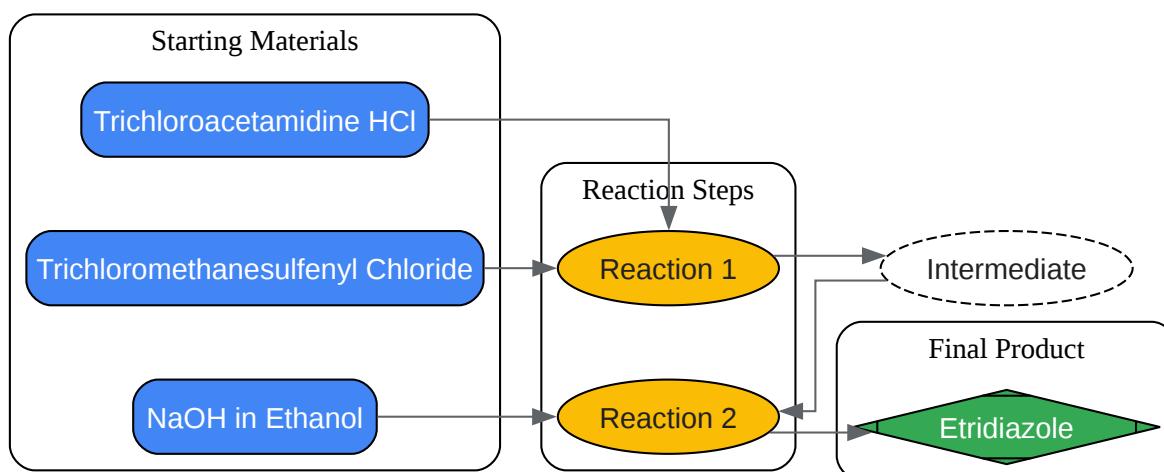
Table 2: Physicochemical Properties of Etridiazole

Property	Value
Melting Point	22 °C[1][6]
Boiling Point	95 °C at 1 mmHg[1][6]
Density	1.497 g/cm ³ at 25 °C[1][6]
Vapor Pressure	0.011 mmHg at 25 °C[6]
Water Solubility	117 mg/L at 25 °C[7]
LogP (Octanol/Water Partition Coefficient)	3.37[1][6]
pKa	2.77[1]
Flash Point	154.5 °C (open cup)[1][8]

Chemical Structure

The chemical structure of **etridiazole** consists of a 1,2,4-thiadiazole ring substituted with an ethoxy group at position 5 and a trichloromethyl group at position 3.[1]

Table 3: Structural Identifiers for Etridiazole


Identifier	String
SMILES	CCOC1=NC(=NS1)C(Cl)(Cl)Cl[1][3]
InChI	InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3[1][3][5]
InChIKey	KQTVWCS0NPJJPE-UHFFFAOYSA-N[1][3][5]

Experimental Protocols

Synthesis of Etridiazole

Etridiazole can be synthesized through the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.[1] An alternative synthesis route starts from acetonitrile.[1] While detailed industrial synthesis protocols are proprietary, a laboratory-scale synthesis can be conceptualized as follows:

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Etridiazole**.

Disclaimer: This is a conceptual workflow. The synthesis of **etridiazole** should only be attempted by qualified chemists in a well-equipped laboratory with appropriate safety precautions, as it involves hazardous materials and intermediates.

Analytical Methodologies

The determination of **etridiazole** residues in environmental and biological matrices is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques.

1. Analysis of **Etridiazole** in Soil by GC-MS

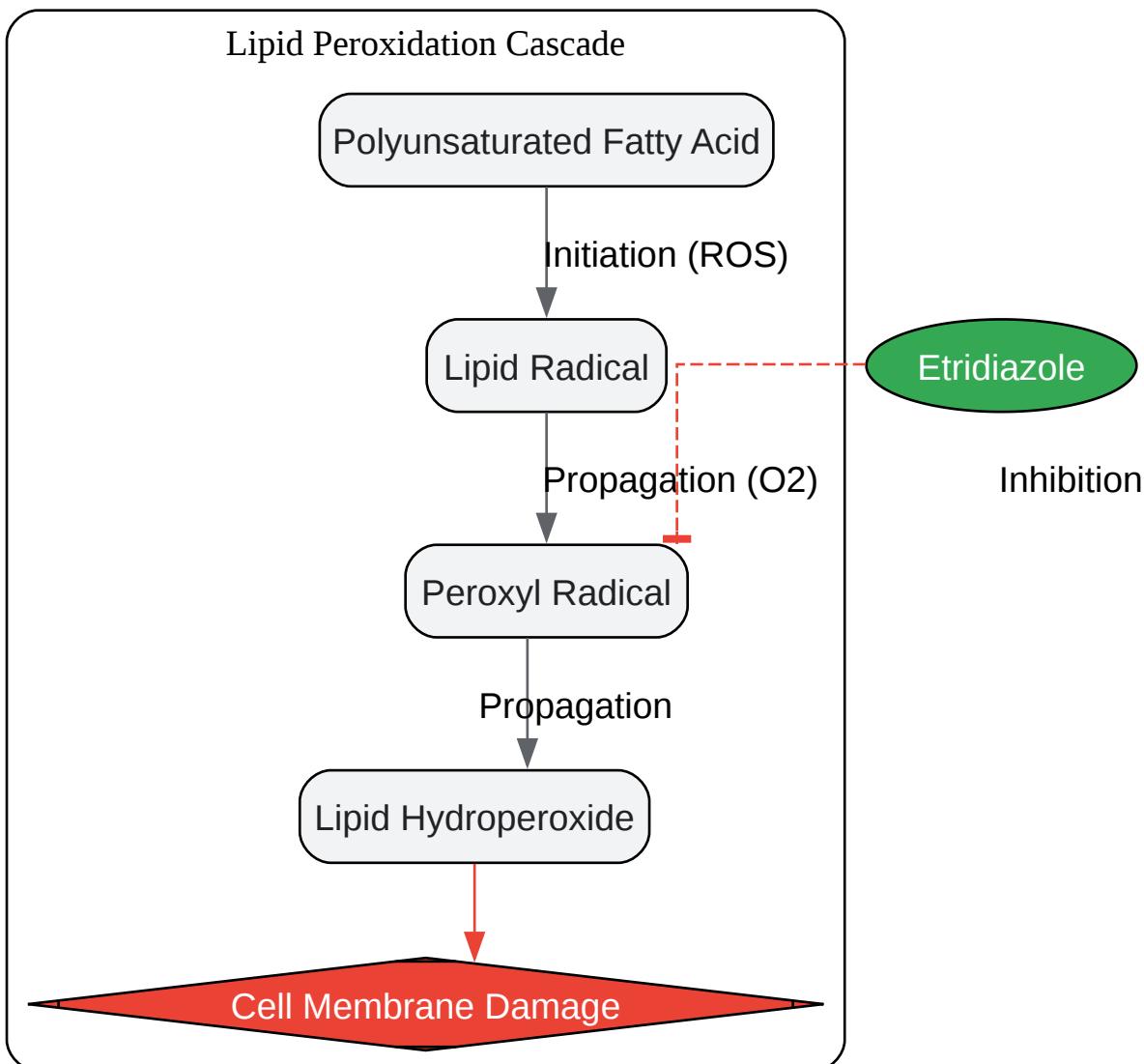
This protocol is based on the methods described for the analysis of **etridiazole** and its degradates in soil.

- Sample Preparation:
 - Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.
 - Add an extraction solvent, such as a mixture of dichloromethane and acetone (e.g., 75:25 v/v).
 - Shake vigorously for a specified period (e.g., 30 minutes) to ensure efficient extraction.
 - Centrifuge the sample to separate the soil particles from the solvent.
 - Carefully transfer the supernatant (the solvent extract) to a clean tube.
 - The extract can be concentrated, for example, by evaporation under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for GC-MS analysis.
- GC-MS Instrumental Parameters (Illustrative):
 - Gas Chromatograph: Agilent 6890 or similar.
 - Column: Agilent DB-5MS (15 m x 0.25 mm x 0.25 µm) or equivalent.
 - Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 65 °C, hold for 2 minutes, then ramp to 150 °C.
- Carrier Gas: Helium.
- Mass Spectrometer: Single quadrupole or tandem quadrupole.
- Ionization Mode: Electron Ionization (EI).
- Monitored Ions (m/z): For quantification and confirmation of **etridiazole**, specific ions are monitored (e.g., m/z 211.00, 185.00, and 183.00).

2. Analysis of **Etridiazole** in Water by LC-MS/MS

This protocol is adapted from methods for the analysis of **etridiazole** in surface and ground water.

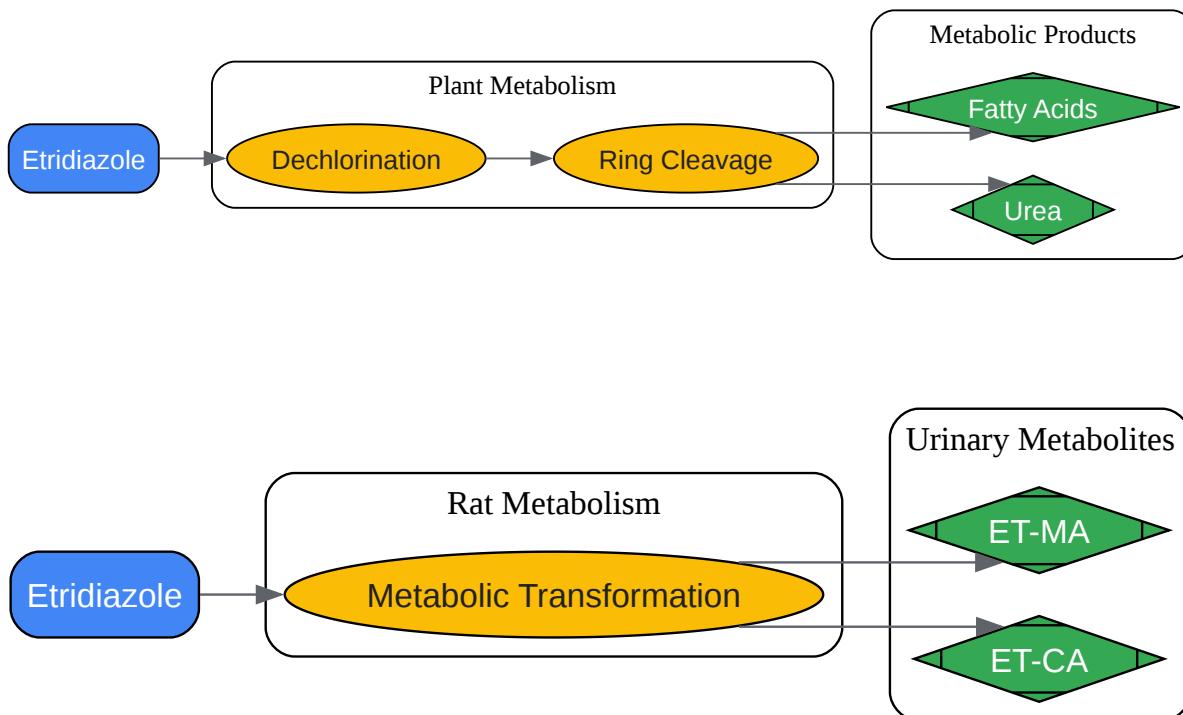

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Condition a solid-phase extraction cartridge (e.g., Oasis MAX) with appropriate solvents (e.g., methanol followed by water).
 - Pass a known volume of the water sample through the conditioned SPE cartridge. **Etridiazole** will be retained on the sorbent.
 - Wash the cartridge to remove interfering substances.
 - Elute the **etridiazole** from the cartridge using a suitable solvent (e.g., 2% trifluoroacetic acid in methanol).
 - Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
- LC-MS/MS Instrumental Parameters (Illustrative):
 - Liquid Chromatograph: Shimadzu Nexera series UHPLC or similar.
 - Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
- Transitions: Monitor specific precursor-to-product ion transitions for quantification and confirmation of **etridiazole**.

Mode of Action and Metabolic Pathways

Inhibition of Lipid Peroxidation

The primary mode of action of **etridiazole** as a fungicide is the inhibition of lipid peroxidation.^[9] Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. By inhibiting this process, **etridiazole** disrupts the integrity and function of fungal cell membranes, ultimately leading to cell death.


[Click to download full resolution via product page](#)

Caption: **Etridiazole**'s mode of action via inhibition of lipid peroxidation.

Metabolic Pathways

Etridiazole is metabolized in both plants and animals.

- In Plants: Studies in cotton have shown that **etridiazole** is taken up systemically and is eventually degraded into naturally occurring compounds. The metabolic process involves dechlorination and the splitting of the thiadiazole ring, leading to the formation of urea and fatty acids.[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etridiazole | C5H5Cl3N2OS | CID 17432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Modification of the existing maximum residue levels for etridiazole in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cotton.org [cotton.org]
- To cite this document: BenchChem. [Etridiazole: A Technical Guide to its Chemical Properties, Structure, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671771#etridiazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com